Triethyl(trifluoromethyl)silane

Catalog No.
S781720
CAS No.
120120-26-5
M.F
C7H15F3Si
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl(trifluoromethyl)silane

CAS Number

120120-26-5

Product Name

Triethyl(trifluoromethyl)silane

IUPAC Name

triethyl(trifluoromethyl)silane

Molecular Formula

C7H15F3Si

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9)10/h4-6H2,1-3H3

InChI Key

ZHSKFONQCREGOG-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)C(F)(F)F

Canonical SMILES

CC[Si](CC)(CC)C(F)(F)F

Trifluoromethylation Reagent:

  • Triethyl(trifluoromethyl)silane serves as a valuable reagent for introducing the trifluoromethyl group (CF₃) into organic molecules. This functional group possesses unique properties like high electronegativity and lipophilicity, making it desirable in various research fields.
  • The trifluoromethyl group can be incorporated into various organic molecules using triethyl(trifluoromethyl)silane under different reaction conditions, allowing researchers to explore the impact of this group on the molecule's properties and functionalities. For instance, trifluoromethylation can enhance the stability and biological activity of pharmaceuticals.

Organic Synthesis:

  • Triethyl(trifluoromethyl)silane plays a crucial role in various organic synthesis processes.
  • It can act as a precursor for the synthesis of other trifluoromethylated compounds, serving as a versatile building block for researchers.
  • Additionally, triethyl(trifluoromethyl)silane can participate in coupling reactions, allowing for the formation of complex organic molecules with desired functionalities.

Material Science Research:

  • The unique properties of trifluoromethyl groups, introduced via triethyl(trifluoromethyl)silane, hold promise in material science research.
  • Researchers are exploring the application of trifluoromethylated materials in various fields, including:
    • Developing new materials with improved properties like enhanced thermal stability, chemical resistance, and specific functionalities for applications in electronics, optoelectronics, and organic photovoltaics.
    • Modifying existing materials to achieve specific desired properties.

Medicinal Chemistry:

  • The introduction of the trifluoromethyl group using triethyl(trifluoromethyl)silane is increasingly employed in medicinal chemistry research.
  • This modification can:
    • Improve the drug candidate's metabolic stability and bioavailability, allowing it to remain active in the body for a longer duration [].
    • Enhance the binding affinity of the drug candidate to its target, potentially leading to improved therapeutic efficacy.

Triethyl(trifluoromethyl)silane is an organosilicon compound characterized by the presence of a trifluoromethyl group attached to a triethylsilyl moiety. Its chemical formula is C6H15F3Si\text{C}_6\text{H}_{15}\text{F}_3\text{Si}, and it is typically a colorless liquid. This compound is notable for its unique trifluoromethyl group, which significantly influences the chemical reactivity and physical properties of the molecule. The trifluoromethyl group is known for its electronegative characteristics, making it a valuable functional group in various synthetic applications, particularly in organic chemistry.

  • Nucleophilic Trifluoromethylation: It serves as a source of trifluoromethide anions in reactions with electrophiles, allowing for the introduction of trifluoromethyl groups into organic substrates .
  • Reactions with Aldehydes and Ketones: In the presence of metal salts, it can react with carbonyl compounds to form silyl ethers, which can subsequently hydrolyze to yield trifluoromethyl alcohols .
  • Thermal Decomposition: Under specific conditions, triethyl(trifluoromethyl)silane can decompose thermally, leading to the formation of various fluorinated products .

Triethyl(trifluoromethyl)silane can be synthesized through various methods:

  • Direct Fluorination: This involves the reaction of triethylsilane with fluorine sources under controlled conditions.
  • Halogen Exchange Reactions: For example, reacting triethylsilane with bromotrifluoromethane in the presence of a halogen acceptor such as phosphorus(III) compounds .
  • Metal-Catalyzed Reactions: Utilizing metal catalysts to facilitate the reaction between triethylsilane and trifluoroacetate or similar reagents .

These methods highlight the versatility and accessibility of triethyl(trifluoromethyl)silane in synthetic chemistry.

Triethyl(trifluoromethyl)silane has several applications:

  • Organic Synthesis: It is widely used as a reagent for introducing trifluoromethyl groups into organic molecules, enhancing their reactivity and selectivity .
  • Material Science: The compound can be used in the deposition processes for creating fluorinated polymers and coatings due to the unique properties imparted by the trifluoromethyl group .
  • Pharmaceutical Chemistry: Its ability to modify biological molecules makes it a candidate for developing new pharmaceuticals with improved efficacy or reduced toxicity.

Interaction studies involving triethyl(trifluoromethyl)silane primarily focus on its reactivity with various electrophiles and nucleophiles. The compound's ability to generate trifluoromethide anions allows it to participate in diverse chemical transformations, including those involving carbonyl compounds, alkenes, and alkynes. Studies indicate that its interactions are heavily influenced by the electronic nature of both the trifluoromethyl group and the substrate involved .

Several compounds exhibit structural similarities to triethyl(trifluoromethyl)silane, each possessing unique properties and applications:

Compound NameFormulaKey Features
Trimethyl(trifluoromethyl)silaneC4H9F3Si\text{C}_4\text{H}_9\text{F}_3\text{Si}Widely used as a nucleophilic reagent; known as Ruppert-Prakash reagent .
TrichlorosilaneSiCl3\text{SiCl}_3Used in silicon-based materials; lacks fluorine functionality.
TriisopropylsilaneC9H20Si\text{C}_9\text{H}_{20}\text{Si}Similar silane structure but without fluorinated groups; used in organic synthesis.

Triethyl(trifluoromethyl)silane is unique among these compounds due to its specific trifluoromethyl functionality that significantly alters its reactivity profile compared to non-fluorinated silanes.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Triethyl(trifluoromethyl)silane

Dates

Modify: 2023-08-15

Explore Compound Types